![molecular formula C13H7BrN4O5 B14945828 3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one](/img/structure/B14945828.png)
3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of a chromenone core and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors are being explored to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group on the triazole ring.
Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and sodium azide (NaN₃) for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce various substituted triazoles .
Aplicaciones Científicas De Investigación
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group on the triazole ring can undergo reduction to form reactive intermediates that interact with cellular components. The chromenone core can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Another compound with a triazole ring and nitro group, used in energetic materials.
5-Bromo-2-nitropyridine: A similar compound with a bromine and nitro group, used in organic synthesis.
Uniqueness
What sets 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE apart is its combination of a chromenone core and a triazole ring, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H7BrN4O5 |
|---|---|
Peso molecular |
379.12 g/mol |
Nombre IUPAC |
3-[2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetyl]chromen-2-one |
InChI |
InChI=1S/C13H7BrN4O5/c14-12-15-13(18(21)22)16-17(12)6-9(19)8-5-7-3-1-2-4-10(7)23-11(8)20/h1-5H,6H2 |
Clave InChI |
KNWGJQCLSMZBBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)
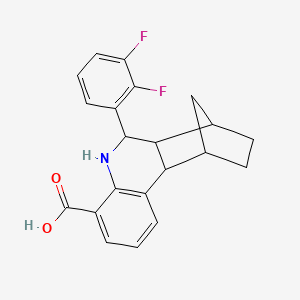
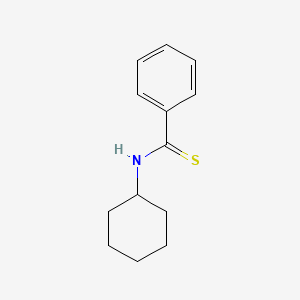
![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)
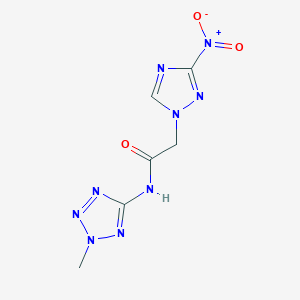
![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
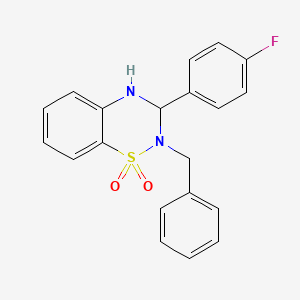
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)
![ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)
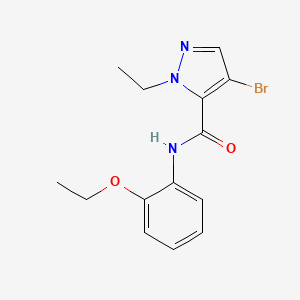
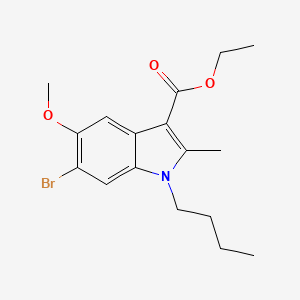
![2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14945823.png)
